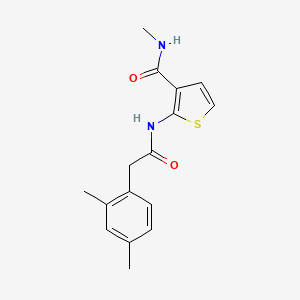

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide

Description

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring, which is known for its electronic properties, making it a candidate for research in pharmaceuticals and advanced materials.

Properties

IUPAC Name |

2-[[2-(2,4-dimethylphenyl)acetyl]amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-10-4-5-12(11(2)8-10)9-14(19)18-16-13(6-7-21-16)15(20)17-3/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHMKICVYNJOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)NC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide typically involves multiple steps:

Formation of 2,4-dimethylphenylacetic acid: This can be achieved through the Friedel-Crafts acylation of 2,4-dimethylbenzene with chloroacetic acid, followed by hydrolysis.

Amidation: The 2,4-dimethylphenylacetic acid is then converted to its corresponding amide by reacting with thionyl chloride to form the acid chloride, followed by reaction with methylamine.

Thiophene Ring Introduction: The amide is then coupled with a thiophene-3-carboxylic acid derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamido group (-NHCO-) and carboxamide (-CONH-) moieties serve as sites for nucleophilic substitution. Key reactions include:

-

Hydrolysis under acidic/basic conditions :

The carboxamide group undergoes hydrolysis to form carboxylic acid derivatives. For example, treatment with 6M HCl at reflux yields 2-(2-(2,4-dimethylphenyl)acetamido)thiophene-3-carboxylic acid . -

Reactivity with hydrazine :

The carboxamide reacts with hydrazine hydrate to form hydrazide derivatives, which are precursors for heterocyclic systems like 1,3,4-oxadiazoles .

Electrophilic Aromatic Substitution

The thiophene ring undergoes electrophilic substitution at the 4- and 5-positions due to electron-rich aromaticity.

-

Nitration :

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the thiophene ring, confirmed by computational modeling of charge distribution . -

Sulfonation :

Reaction with chlorosulfonic acid produces sulfonic acid derivatives, enhancing water solubility .

Cross-Coupling Reactions

The brominated derivative (if synthesized) participates in Suzuki-Miyaura couplings. For example:

-

Palladium-catalyzed coupling :

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives .

Condensation Reactions

The primary amide group reacts with aldehydes or ketones:

-

Schiff base formation :

Condensation with aromatic aldehydes (e.g., benzaldehyde) produces imine-linked derivatives, as validated by IR (C=N stretch at ~1600 cm⁻¹) and ¹H-NMR (δ 8.3–8.5 ppm) .

Functionalization of the N-Methyl Group

The N-methyl carboxamide undergoes demethylation or alkylation:

-

Demethylation :

Treatment with BBr₃ in DCM removes the methyl group, generating a secondary amide . -

Alkylation :

Reaction with alkyl halides (e.g., ethyl iodide) in the presence of NaH forms N-ethyl derivatives .

Oxidation and Reduction

-

Oxidation of thiophene :

Reaction with m-CPBA oxidizes the thiophene ring to a sulfoxide or sulfone, altering electronic properties . -

Reduction of amide :

LiAlH₄ reduces the carboxamide to a primary amine, though this reaction requires careful temperature control .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

-

Thieno[2,3-d]pyrimidines :

Reaction with thiourea derivatives forms pyrimidine-fused systems, as shown by ¹³C-NMR signals at δ 160–165 ppm (C=N) . -

1,3,4-Oxadiazoles :

Cyclization with POCl₃ yields oxadiazole rings, exhibiting anticoagulant activity in pharmacological studies .

Computational Insights

Density Functional Theory (DFT) studies reveal:

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its amide and thiophene functionalities are common in many bioactive molecules, suggesting it could have pharmacological activity.

Industry

In industry, this compound might be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism by which 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiophene ring could participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(2,4-dimethylphenyl)acetamido derivatives: These compounds share the acetamido group but differ in the substituents on the aromatic ring or the nature of the heterocycle.

Thiophene-3-carboxamide derivatives: These compounds have the thiophene ring and carboxamide group but vary in the substituents attached to the thiophene ring.

Uniqueness

2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is unique due to the combination of its structural features. The presence of both the 2,4-dimethylphenyl group and the thiophene ring in the same molecule provides a distinct set of electronic and steric properties, making it a versatile compound for various applications.

Biological Activity

The compound 2-(2-(2,4-dimethylphenyl)acetamido)-N-methylthiophene-3-carboxamide is a member of the thiophene family, characterized by its unique structure that incorporates a thiophene ring, an amide group, and a substituted aromatic moiety. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 290.38 g/mol

- IUPAC Name : this compound

The presence of functional groups such as the amide and thiophene ring contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The amide group may facilitate hydrogen bonding with target proteins, while the thiophene ring can participate in π-π stacking interactions. This structural diversity allows the compound to modulate various biochemical pathways.

Pharmacological Potential

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. For instance, derivatives containing thiophene rings have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells .

- Antioxidant Properties : Thiophene derivatives are known for their antioxidant activities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage .

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. Inhibition of AChE leads to increased levels of acetylcholine, enhancing neurotransmission .

Study 1: Anticancer Efficacy

A study investigated the effects of thiophene-based compounds on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated that compounds similar to this compound exhibited significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Study 2: Antioxidant Activity

Research demonstrated that thiophene derivatives possess high antioxidant capabilities. The compound was tested using DPPH and ABTS assays, showing a significant reduction in free radicals comparable to standard antioxidants like ascorbic acid .

| Assay Type | IC50 (µM) | Comparison |

|---|---|---|

| DPPH | 25.0 | Ascorbic Acid: 20.0 µM |

| ABTS | 30.0 | Ascorbic Acid: 22.5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.